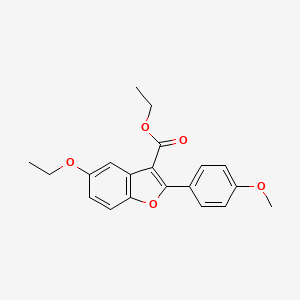

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound that is structurally related to various benzofuran derivatives synthesized for different applications, including as inhibitors of β-amyloid aggregation, antimicrobial agents, and for their interesting photochemical properties. While the exact compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been studied extensively.

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by acylation and treatment with diethylamine . Similarly, other benzofuran derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . For example, the crystal structure of a pyrrole derivative was solved by X-ray diffraction, revealing the angles between different planes in the molecule . Similarly, the structure of a triazole derivative was confirmed using NMR and X-ray diffraction . These techniques could be employed to determine the molecular structure of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including isomerization and cyclization. For example, ethyl 5-phenylazo-benzofuran-2-carboxylate undergoes cis/trans isomerization upon light irradiation . Additionally, the synthesis of triazole derivatives involves the reaction of imine nitrogen with a diazo compound followed by aromatization . These reactions highlight the reactivity of the benzofuran moiety and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as antimicrobial activity, photochemical behavior, and electrostatic potential, have been studied. Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives showed potential antimicrobial activity . The photochemical properties of azo-benzofuran derivatives were studied using UV-Vis spectroscopy . The molecular electrostatic potential of a benzofuran derivative was investigated to determine reactive sites . These studies provide insights into the properties that could be expected from ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound related to Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, was synthesized, and its crystal structure was detailed through single-crystal X-ray diffraction techniques. This study emphasized the importance of strong hydrogen bonds in the crystal packing of the compound, highlighting the co-crystallized water molecules' roles as both strong hydrogen bond donors and acceptors (Yeong et al., 2018).

Catalytic Applications

In a study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, silica molecular sieves containing framework Lewis acid centers were found to be effective catalysts. This research points towards the potential of utilizing related compounds for the production of biobased terephthalic acid precursors, demonstrating the compound's relevance in renewable PET production (Pacheco et al., 2015).

Pharmaceutical Research

The compound's derivatives have been explored for their potential pharmaceutical applications. For instance, a study on benzocarbazoloquinones involved the conversion of related substances through oxidative cyclization, indicating the compound's utility in synthesizing pharmacologically active molecules (Rajeswaran & Srinivasan, 1994).

Antimicrobial and Antioxidant Activities

New benzofuran derivatives were synthesized and tested for in vitro anti-HIV activities. These derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, showed the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, indicating the compound's potential in developing new antiviral medications (Mubarak et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-23-15-10-11-17-16(12-15)18(20(21)24-5-2)19(25-17)13-6-8-14(22-3)9-7-13/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAMGNUHPOYFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)

![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)